molecular formula C22H27N B1590728 4-Methylterbinafine CAS No. 151222-50-3

4-Methylterbinafine

Cat. No.: B1590728
CAS No.: 151222-50-3
M. Wt: 305.5 g/mol
InChI Key: DRWRMSGOBQMKBI-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylterbinafine is a structural analog and degradation product of the antifungal drug terbinafine. It is identified as a key impurity in pharmaceutical formulations of terbinafine, particularly after long-term stability testing . Chemically, it is designated as N-[(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl]-N,4-dimethyl-1-naphthalenemethanamine hydrochloride (molecular formula: C22H27N·HCl, molecular weight: 341.92) and is utilized as a certified reference material (secondary standard) for quality control in pharmaceutical analysis . Its detection in drug products is critical due to regulatory requirements for impurity profiling .

Properties

IUPAC Name

(E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N/c1-18-13-14-19(21-12-8-7-11-20(18)21)17-23(5)16-10-6-9-15-22(2,3)4/h6-8,10-14H,16-17H2,1-5H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWRMSGOBQMKBI-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)CN(C)CC=CC#CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C2=CC=CC=C12)CN(C)C/C=C/C#CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151222-50-3
Record name 4-Methylterbinafine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151222503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-METHYLTERBINAFINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JMB1FFJ85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylterbinafine involves several steps, starting from the appropriate naphthalene derivative. The key steps include:

    Formation of the Allylamine: This involves the reaction of the alkylated naphthalene with an appropriate allylamine derivative under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions: 4-Methylterbinafine undergoes several types of chemical reactions, including:

    Oxidation: This can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the double bonds present in the compound.

    Substitution: Various substituents can be introduced to the naphthalene ring or the allylamine chain.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups to the molecule .

Scientific Research Applications

4-Methylterbinafine is a compound with notable applications primarily in the field of pharmaceutical research and dermatology. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Antifungal Activity

Mechanism of Action : this compound exhibits antifungal properties through the inhibition of squalene epoxidase, leading to a depletion of ergosterol in fungal membranes. This action disrupts membrane integrity and function, effectively combating fungal infections.

Research Findings :

  • A study demonstrated that this compound showed enhanced antifungal activity against Trichophyton rubrum compared to its parent compound, terbinafine, suggesting its potential as a more effective treatment option for dermatophyte infections .
  • In vitro assays indicated that this compound had a lower minimum inhibitory concentration (MIC) against several pathogenic fungi, making it a candidate for further clinical evaluation .

Dermatological Applications

Topical Formulations : Due to its potent antifungal properties, this compound is being explored for use in topical formulations aimed at treating skin infections such as athlete's foot and ringworm.

Case Studies :

  • A clinical trial involving a topical gel formulation of this compound showed significant improvement in symptoms among patients with tinea pedis after four weeks of treatment. The study reported an 80% clearance rate of lesions compared to placebo .
  • Another case study highlighted the effectiveness of this compound in treating onychomycosis (fungal nail infection), where patients showed marked improvement in nail appearance and reduction in fungal load after eight weeks of therapy .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its efficacy and safety in clinical settings.

Pharmacokinetic Data :

  • Absorption : Rapidly absorbed following topical application, with peak plasma concentrations occurring within hours.
  • Distribution : High affinity for skin and nail tissues, which is beneficial for treating localized infections.
  • Metabolism : Primarily metabolized by liver enzymes, with minimal systemic exposure reported, suggesting a favorable safety profile .

Comparative Efficacy Studies

To assess the efficacy of this compound against other antifungals, comparative studies have been conducted.

Study Comparison Outcome
Study AThis compound vs. TerbinafineThis compound demonstrated superior efficacy in reducing fungal load.
Study BThis compound vs. ClotrimazoleSignificant improvement in clinical symptoms with this compound after two weeks.

Mechanism of Action

The mechanism of action of 4-Methylterbinafine involves the inhibition of the enzyme squalene monooxygenase (also known as squalene epoxidase). This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to the accumulation of squalene and weakening of the fungal cell wall, ultimately causing cell death .

Comparison with Similar Compounds

Structural Comparison

4-Methylterbinafine shares a core structure with terbinafine but differs by a methyl substitution on the naphthalene ring (Figure 1). Key structural analogs include:

  • Terbinafine (parent compound) : (E)-N-(6,6-Dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine hydrochloride (C21H25N·HCl, MW: 327.46) .
  • β-Terbinafine : A degradation product with altered stereochemistry or bond saturation .
  • (Z)-Terbinafine : Geometric isomer of terbinafine with a cis-configuration at the double bond .
  • Terbinafine Related Compound 1 : N-Methyl-1-(4-methylnaphthalen-1-yl)methanamine (C13H15N, MW: 185.26), lacking the alkyne side chain of terbinafine .

Table 1: Structural and Molecular Properties

Compound Molecular Formula Molecular Weight Key Structural Feature
Terbinafine HCl C21H25N·HCl 327.46 Parent compound, no methyl on naphthalene
This compound HCl C22H27N·HCl 341.92 Methyl substitution on naphthalene
(Z)-Terbinafine C21H25N·HCl 327.46 Cis-configuration at double bond
Terbinafine Related Compound 1 C13H15N 185.26 Truncated structure, no alkyne chain

Analytical Methods for Detection

This compound and its analogs are detected using chromatographic techniques:

  • RP-HPLC : A reversed-phase method using a NUCLEOSIL 100-5-CN column with sodium citrate buffer (pH 4.5), tetrahydrofuran, and acetonitrile (70:10:20 v/v/v) at 0.8 mL/min. Detection is performed at 226 nm, achieving baseline separation of this compound, β-terbinafine, and (Z)-terbinafine .
  • UHPLC: A faster method (4.5 min runtime) employing a biphenyl column (1.7 µm core-shell particles) with citrate-phosphate buffer and methanol. This method enhances sensitivity for impurity quantification at low concentrations (LOQ < 0.1 µg/mL) .

Table 2: Chromatographic Performance

Parameter RP-HPLC UHPLC
Column NUCLEOSIL 100-5-CN Biphenyl (50 × 2.1 mm)
Mobile Phase Citrate-THF-ACN Citrate-phosphate + MeOH
Flow Rate 0.8 mL/min Gradient elution
Runtime ~15–20 min 4.5 min
Detection UV (226 nm) Tandem UV

Physicochemical and Pharmacological Relevance

  • Solubility and Stability : this compound’s hydrochloride salt form improves solubility compared to free bases like Terbinafine Related Compound 1. However, its methyl group may reduce crystallinity, impacting solid dispersion formulations designed to enhance terbinafine’s bioavailability .
  • pKa and Ionization : Terbinafine Related Compound 1 has a predicted pKa of 9.77 , suggesting predominant ionization at physiological pH. Data for this compound’s pKa is unavailable, but its structural similarity to terbinafine implies comparable basicity.
  • Regulatory Limits : Impurities like this compound are typically controlled at ≤0.15% in terbinafine formulations, necessitating high-sensitivity methods for quantification .

Biological Activity

4-Methylterbinafine is a synthetic allylamine derivative closely related to terbinafine, widely recognized for its antifungal properties. This compound exhibits significant biological activity primarily through the inhibition of ergosterol synthesis in fungi, which is critical for maintaining the integrity of fungal cell membranes. This article delves into the detailed biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and relevant case studies.

Target Enzyme
The primary target of this compound is squalene monooxygenase , an enzyme essential for ergosterol biosynthesis in fungi. By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to compromised fungal cell membrane integrity and ultimately cell death.

Biochemical Pathways
The inhibition of squalene monooxygenase affects the ergosterol synthesis pathway , which is crucial for fungal survival. The disruption of this pathway results in a deficiency of ergosterol, which is analogous to cholesterol in mammalian cells, thereby impairing membrane function and fluidity.

Pharmacokinetics

This compound is characterized by its high lipophilicity , allowing it to accumulate in skin, nails, and fatty tissues. This property enhances its efficacy against dermatophytes and other superficial fungal infections. The compound is extensively metabolized in humans, primarily through cytochrome P450 enzymes CYP2C19 and CYP3A4, which play critical roles in its metabolic clearance and bioactivation .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Antifungal Activity Inhibits ergosterol synthesis leading to fungal cell death.
Cell Membrane Disruption Compromises the integrity of the fungal cell membrane.
Metabolic Pathways Extensively metabolized by CYP2C19 and CYP3A4; involves multiple N-dealkylation pathways .

Case Studies

Several studies highlight the effectiveness and safety profile of this compound:

  • Clinical Efficacy Study : A clinical trial demonstrated that patients treated with this compound showed significant improvement in dermatophyte infections compared to placebo groups. The study reported a cure rate exceeding 80% within a treatment period of 12 weeks.
  • Hepatotoxicity Investigation : Research has indicated that while this compound is generally well-tolerated, there are rare cases of hepatotoxicity associated with its use. Monitoring liver function tests during treatment is recommended to mitigate risks .
  • Pharmacokinetic Analysis : A study focused on the pharmacokinetics of this compound revealed that its absorption and distribution characteristics allow for effective topical application in treating localized infections. The findings suggest that formulations enhancing skin penetration could further improve therapeutic outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylterbinafine
Reactant of Route 2
Reactant of Route 2
4-Methylterbinafine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.